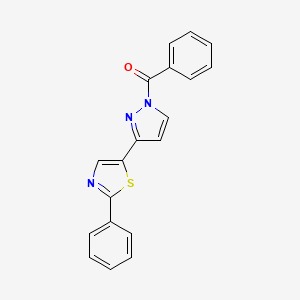
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a chemical compound with the molecular formula C16H11NOS . It has an average mass of 265.330 Da and a monoisotopic mass of 265.056122 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a pyrazolyl methanone group, which is further attached to a phenyl thiazolyl group . The SMILES string representation of the molecule isc1ccc (cc1)c2ncc (s2)C(=O)c3ccccc3 . Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.6±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 219.7±26.5 °C . The compound has a molar refractivity of 77.1±0.3 cm3, and it has 2 H bond acceptors and 0 H bond donors .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Screening
A new series of compounds, including variations similar to Phenyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone, have been synthesized and characterized, showing significant antibacterial activities. These compounds were subjected to spectral and analytical data analysis and demonstrated promising results in combating bacterial strains, highlighting their potential in the development of new antibacterial agents (Landage, Thube, & Karale, 2019).
Antimicrobial Activity of Pyrazoline Derivatives
Research into pyrazoline derivatives, closely related to the chemical structure of interest, has been conducted to explore their antimicrobial efficacy. These studies have produced compounds with significant antimicrobial activities, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of specific substituents, such as the methoxy group, has been found to enhance antimicrobial activity, suggesting the potential for tailored drug design to combat microbial resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antiviral and Antitumoral Properties
A series of compounds structurally related to this compound were synthesized and evaluated for their antiviral and antitumoral activities. The study revealed that subtle structural modifications could significantly influence the compounds' biological properties, offering a pathway toward the development of new therapeutics for viral infections and cancer. The antitumoral activity was attributed to the inhibition of tubulin polymerization, a crucial process in cell division (Jilloju et al., 2021).
Enzyme Inhibitory Activity for Neurodegenerative Disorders
Compounds with a similar core structure have been investigated for their potential in treating neurodegenerative disorders through enzyme inhibition. A study demonstrated that these compounds could inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents for diseases like Alzheimer's (Cetin, Türkan, Bursal, & Murahari, 2021).
Propiedades
IUPAC Name |
phenyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(15-9-5-2-6-10-15)22-12-11-16(21-22)17-13-20-18(24-17)14-7-3-1-4-8-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUOUSKDRVTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

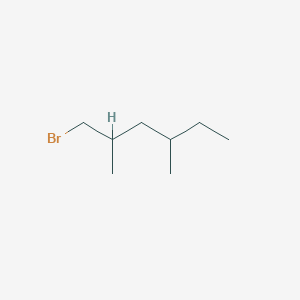


![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)
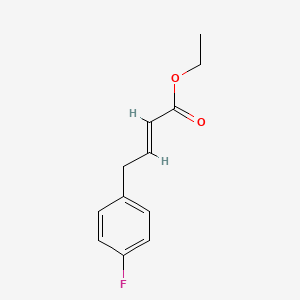

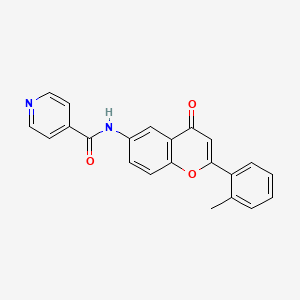
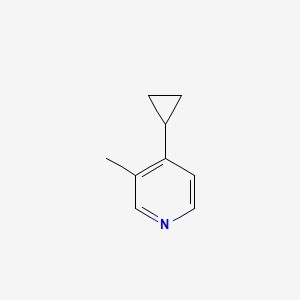
![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)
![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)
![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)
![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)
